Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol
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Overview
Description
Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol is a chiral compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a m-tolyloxy group and a hydroxyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran or a related compound.
Functional Group Introduction: The m-tolyloxy group is introduced through an etherification reaction, where a m-tolyl alcohol reacts with the tetrahydrofuran derivative under acidic or basic conditions.
Stereoselective Reduction: The hydroxyl group is introduced via a stereoselective reduction of a corresponding ketone or aldehyde intermediate. This step often employs chiral catalysts or reagents to ensure the desired (3S,4S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and reduction reactions under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the stereochemical purity and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The m-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the m-tolyloxy group.
Scientific Research Applications
Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Rel-(3S,4S)-4-(m-tolyloxy)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with different substituents on the tetrahydrofuran ring.
Chiral Alcohols: Compounds with similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific (3S,4S) configuration and the presence of the m-tolyloxy group, which confer distinct chemical and biological properties.
List of Similar Compounds
- (3R,4R)-4-(m-tolyloxy)tetrahydrofuran-3-ol
- (3S,4S)-4-(p-tolyloxy)tetrahydrofuran-3-ol
- (3S,4S)-4-(m-tolyloxy)tetrahydropyran-3-ol
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S,4S)-4-(3-methylphenoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI Key |
BTGLQIHLPQPQBQ-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H]2COC[C@@H]2O |
Canonical SMILES |
CC1=CC(=CC=C1)OC2COCC2O |
Origin of Product |
United States |
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